molecular formula C19H11BrF3NO2 B2825056 6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid CAS No. 926216-76-4

6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid

Cat. No. B2825056
CAS RN: 926216-76-4
M. Wt: 422.201
InChI Key: JWFVREZGXKNIHW-UHFFFAOYSA-N
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Description

“6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 926269-29-6 . It has a molecular weight of 422.2 . The IUPAC name for this compound is 6-bromo-2-{(E)-2-[3-(trifluoromethyl)phenyl]ethenyl}-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H11BrF3NO2/c20-13-5-7-17-15(9-13)16(18(25)26)10-14(24-17)6-4-11-2-1-3-12(8-11)19(21,22)23/h1-10H,(H,25,26)/b6-4+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing 4-(trifluoromethyl)quinoline derivatives, showcasing the transformation of et 4,4,4-trifluoroacetoacetate with anilines into quinolines, and further modifications to produce various bromo and carboxylic acid derivatives. These synthetic pathways provide the foundation for creating a wide array of compounds for further biological and chemical investigations (Lefebvre, Marull, & Schlosser, 2003).

Antimicrobial and Antimalarial Applications

A series of novel quinoline-based 1,2,3-triazoles were synthesized, derived from intermediates including 6-bromo-2-chloro-quinolin-3-yl-methanol. These compounds were screened for their antimicrobial activity against various microorganisms and showed antimalarial activity towards Plasmodium falciparum, indicating potential therapeutic applications (Parthasaradhi et al., 2015).

Photochemical and Photophysical Properties

The synthesis of compounds based on styrylquinoline and hydroxynaphthalene-carboxylic acid resulted in bifunctional molecules with photoacid and photobase properties. This demonstrates the versatility of quinoline derivatives in developing photoresponsive materials, contributing to fields like material science and photopharmacology (Gavrishova et al., 2015).

Structural and Spectroscopic Analysis

Detailed spectroscopic and structural analyses have been conducted on quinoline derivatives, providing insights into their molecular configurations, vibrational frequencies, and electronic properties. Such studies are essential for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Ulahannan et al., 2015).

Liquid Crystal Applications

Quinoline derivatives have also been investigated for their potential as liquid crystals, highlighting the structural requirements for mesophase formation and the impact of molecular design on liquid crystal properties. This research underscores the utility of quinoline compounds in materials science, particularly in the development of display technologies and optical devices (Rodrigues et al., 2019).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

6-bromo-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrF3NO2/c20-13-6-8-17-15(9-13)16(18(25)26)10-14(24-17)7-3-11-1-4-12(5-2-11)19(21,22)23/h1-10H,(H,25,26)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFVREZGXKNIHW-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid

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